molecular formula C14H22N2O2 B2706226 N-(2,2-dimethylcyclopropyl)-1-(prop-2-enoyl)piperidine-4-carboxamide CAS No. 2361863-74-1

N-(2,2-dimethylcyclopropyl)-1-(prop-2-enoyl)piperidine-4-carboxamide

Cat. No.: B2706226
CAS No.: 2361863-74-1
M. Wt: 250.342
InChI Key: DEKDJNBTZPLAKU-UHFFFAOYSA-N
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Description

N-(2,2-dimethylcyclopropyl)-1-(prop-2-enoyl)piperidine-4-carboxamide: is a synthetic organic compound characterized by its unique structural features, including a cyclopropyl group and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethylcyclopropyl)-1-(prop-2-enoyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of catalysts, such as palladium or nickel complexes, and specific solvents to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethylcyclopropyl)-1-(prop-2-enoyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols.

Scientific Research Applications

N-(2,2-dimethylcyclopropyl)-1-(prop-2-enoyl)piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

    Biological Studies: Researchers investigate its effects on cellular processes and its potential as a therapeutic agent for various diseases.

    Industrial Applications: The compound’s unique structural features make it useful in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2,2-dimethylcyclopropyl)-1-(prop-2-enoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity help elucidate its effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,2-Dimethylcyclopropyl)-1-propanone
  • 1R-cis-Dibromovinyl-2,2-dimethylcyclopropanes
  • 2,2-Dimethylcyclopropylmethanamine

Uniqueness

N-(2,2-dimethylcyclopropyl)-1-(prop-2-enoyl)piperidine-4-carboxamide stands out due to its combination of a cyclopropyl group and a piperidine ring, which imparts unique chemical and biological properties. This structural arrangement allows for specific interactions with molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

N-(2,2-dimethylcyclopropyl)-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-4-12(17)16-7-5-10(6-8-16)13(18)15-11-9-14(11,2)3/h4,10-11H,1,5-9H2,2-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKDJNBTZPLAKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1NC(=O)C2CCN(CC2)C(=O)C=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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